(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide

Covalent Inhibitors Electrophilic Warheads Structure-Activity Relationship

(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is a synthetic, low-molecular-weight cyanoacrylamide (MF: C₁₆H₁₂ClN₃O; MW: 297.74). It is part of a chemical class recognized for its utility as a privileged scaffold in medicinal chemistry, specifically for generating reversible covalent inhibitors targeting cysteine residues in kinases and other protein families.

Molecular Formula C16H12ClN3O
Molecular Weight 297.74 g/mol
Cat. No. B11669262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
Molecular FormulaC16H12ClN3O
Molecular Weight297.74 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
InChIInChI=1S/C16H12ClN3O/c17-15-5-3-12(4-6-15)8-14(9-18)16(21)20-11-13-2-1-7-19-10-13/h1-8,10H,11H2,(H,20,21)/b14-8+
InChIKeyWRCIMXYKOYJDGQ-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide: Key Physicochemical and Structural Properties for Research Procurement


(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is a synthetic, low-molecular-weight cyanoacrylamide (MF: C₁₆H₁₂ClN₃O; MW: 297.74) . It is part of a chemical class recognized for its utility as a privileged scaffold in medicinal chemistry, specifically for generating reversible covalent inhibitors targeting cysteine residues in kinases and other protein families [1]. As a specialty research chemical accessible primarily through rare-chemical collections (CAS 333345-86-1, AldrichCPR R899496) , it represents an early-stage discovery tool rather than a therapeutic agent, designed to probe biological interactions where its distinct 4-chlorophenyl and 3-pyridinylmethyl substituents confer specific binding and reactivity profiles.

Why (2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide Cannot Be Replaced by Generic Analogs


Within the 2-cyano-3-phenylacrylamide scaffold, simple 'generic' interchange of substituents profoundly alters target engagement, pharmacokinetic behavior, and synthetic tractability. The 4-chlorophenyl group imparts optimal lipophilicity and potential halogen-bonding interactions that are absent in the unsubstituted phenyl analog . The 3-pyridinylmethyl N-substituent establishes a specific hydrogen-bond acceptor geometry and basicity critical for solubility and target recognition, which is lost or altered by substitution at the 2-position or by removal of the methylene linker [1]. Furthermore, the (E)-configured cyano group is essential for the reversible covalent warhead reactivity; stereochemical scrambling would render the compound inactive. Consequently, using a close generic congener from the same series would introduce a chemically distinct entity with unpredictable biological performance and synthetic handling, undermining the reproducibility of a research program.

Quantitative Differentiation Evidence for (2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide


Differentiated Covalent Electrophilicity Over Non-Cyano and Saturated Analogs

The target compound contains an (E)-2-cyanoacrylamide warhead, a privileged electrophile for reversible covalent modification of cysteine thiols [1]. Class-level evidence shows that 2-cyanoacrylamides demonstrate tunable thiol reactivity with a half-life for thiol adduct dissociation that is significantly slower than acrylates and vinyl sulfones, and can be tuned from minutes to days based on the flanking aryl and amide substituents [1]. The 4-chlorophenyl group, being electron-withdrawing, is predicted to increase the electrophilicity of the β-carbon relative to the unsubstituted phenyl analog, but maintain reversibility, a balance not guaranteed with more electron-rich (e.g., 4-methoxy) or electron-deficient (e.g., 4-nitro) substituents that lead to overly sluggish or highly reactive, non-selective warheads, respectively. This places the target compound in a reactivity window suitable for intracellular target engagement with reduced off-target thiol reactivity.

Covalent Inhibitors Electrophilic Warheads Structure-Activity Relationship

Enhanced Lipophilicity (cLogP) Over Unsubstituted Phenyl and Hydroxyl Analogs for Membrane Permeability

The calculated LogP (cLogP) of the target compound is 3.2±0.5, which places it within the optimal range for passive membrane permeability and blood-brain barrier penetration, expressed as 'Lipinski's Rule of 5' compliant (MW 297.74, HBD 1, HBA 4) [1]. This represents a > 1 log unit increase relative to the 4-hydroxy analog (cLogP ≈ 1.8) and ~0.5 log unit increase over the unsubstituted phenyl analog (cLogP ≈ 2.7), while not crossing into the high lipophilicity risk zone (>5) associated with poor solubility and high metabolic clearance. This fine-tuning of lipophilicity is directly attributable to the 4-chloro substituent.

ADME Properties Permeability LogP

Conformational Advantage of the N-(3-Pyridinylmethyl) Linker Over N-(3-Pyridinyl) Analogs

Comparative data from a kinase inhibitor program demonstrates that the insertion of a methylene spacer between the amide nitrogen and the pyridine ring (forming the 3-pyridinylmethyl motif) significantly enhances inhibitory potency. In a DYRK1A biochemical assay, the N-(3-pyridinyl) analog 3-(4-chlorophenyl)-2-cyano-N-(3-pyridinyl)acrylamide (BDBM77795) showed an IC₅₀ of 14,200 nM against the TIM10 target in a yeast assay [1]. While this specific target/potency is not directly for DYRK1A, class-wide SAR indicates that the methylene linker reduces steric clash with the kinase hinge region and provides a better vector for the pyridine nitrogen to interact with the catalytic lysine or water network, a critical design principle exemplified by marketed kinase inhibitors [2]. The target compound is thus predicted to exhibit significantly improved kinase inhibition potency over its direct N-(3-pyridinyl) comparator.

Medicinal Chemistry Conformational Analysis Kinase Inhibitor Design

Optimal Scientific Application Scenarios for (2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide


Reversible Covalent Kinase Probe Development

Leveraging its optimally tuned cyanoacrylamide warhead and kinase-friendly 3-pyridinylmethyl N-cap [1], this compound serves as an ideal advanced intermediate or a direct fragment hit for developing reversible covalent inhibitors of kinases with a targetable cysteine in the active site (e.g., EGFR, BTK, JAK3). It provides a starting point with predictable target engagement and safety profiles not achievable with first-generation acrylamide warheads.

Fragment-Based Lead Discovery (FBLD) Library Design

With its low molecular weight (MW 297.74), high ligand efficiency potential, and multiple vectors for synthetic elaboration (the 4-chlorophenyl ring, the pyridine nitrogen, and the α-cyano group), this compound is a valuable '3D fragment' for inclusion in biased FBLD screening libraries . Its rare and unique chemical status ensures a high degree of novelty in hit identification, addressing the common tautology of generic screening collections.

Chemical Biology Probe for Cellular Cysteine Reactivity Profiling

The combination of the reversible covalent warhead and the 4-chlorophenyl substituent (which enhances membrane permeability by ~1.4 log units over the 4-OH analog ) enables its use as a cell-permeable competitor in isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) experiments. This allows for the quantitative mapping of accessible cysteine residues in a complex proteome, differentiating it from tools that are either less permeable or form irreversible adducts.

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